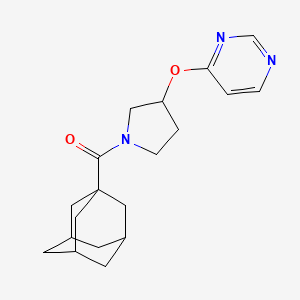

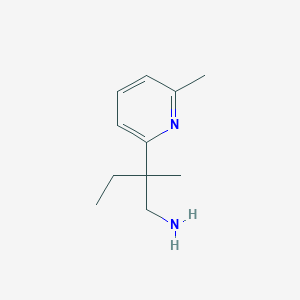

(1s,3s)-Adamantan-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1s,3s)-Adamantan-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as Memantine, is a drug that is widely used in the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate in the brain.

科学的研究の応用

Novel Tetrahydropyrimidine–Adamantane Hybrids as Anti-inflammatory Agents

A study by Kalita et al. (2015) focused on the synthesis and biological evaluation of novel tetrahydropyrimidine–adamantane hybrids. These compounds were synthesized through reactions involving 1-aryl-3-(alkyl/aralkyl/aryl)aminoprop-2-en-1-ones, 1-adamantanamine, and formaldehyde. The target hybrids exhibited promising anti-inflammatory activities, with compounds demonstrating excellent anti-inflammatory effects. The synthesis process and the stereochemistry of the products were thoroughly characterized, including X-ray crystallographic studies for a representative product (Kalita et al., 2015).

Adamantylated Pyrimidines with Anticancer and Antimicrobial Properties

Orzeszko et al. (2004) synthesized adamantylated pyrimidines, exploring their anticancer and antimicrobial properties. The synthesis involved the reaction of 3-(adamantan-1-yl)-3-oxopropionic acid ethyl ester with various reactants to yield bromo-, thio-, and S-alkyl derivatives. These compounds displayed significant anticancer and antimicrobial activities, highlighting their potential as therapeutic agents (Orzeszko et al., 2004).

Antiviral Activity of Aminoadamantane Derivatives

Kolocouris et al. (1994) described the synthesis of aminoadamantane derivatives and their evaluation against a wide range of viruses. Some derivatives inhibited the cytopathicity of the influenza A virus at significantly lower concentrations than amantadine, showing specificity as anti-influenza A virus agents. This study provides insights into the potential use of these derivatives in treating influenza A virus infections (Kolocouris et al., 1994).

Interaction of 1H-Azoles With Nitrosochlorides of Adamantane Series

Research by Krasnikov et al. (2014) explored the interaction of nitrosochlorides based on adamantanes with 1Н-azoles, leading to the formation of α-azolyl oximes of the adamantane series. This study provides valuable information on the synthesis of adamantane derivatives and their potential applications in medicinal chemistry (Krasnikov et al., 2014).

特性

IUPAC Name |

1-adamantyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c23-18(19-8-13-5-14(9-19)7-15(6-13)10-19)22-4-2-16(11-22)24-17-1-3-20-12-21-17/h1,3,12-16H,2,4-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWCKOJGGXZZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one](/img/structure/B2587072.png)

![3-(14-methyl-5-oxo-7,8,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2587074.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2587075.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2587083.png)

![N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2587084.png)

![4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2587090.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2587091.png)